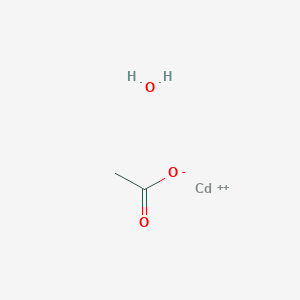

Cadmium(2+);acetate;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H5CdO3+ |

|---|---|

Molecular Weight |

189.47 g/mol |

IUPAC Name |

cadmium(2+);acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |

InChI Key |

DBCODVPRFJUNIB-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].O.[Cd+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Cadmium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cadmium acetate hydrate in various solvents. This document is intended to be a valuable resource for laboratory professionals, offering quantitative solubility data where available, detailed experimental protocols for solubility determination, and an exploration of the cellular signaling pathways impacted by cadmium, a critical consideration in toxicological assessment and drug development.

Quantitative and Qualitative Solubility Data

The solubility of cadmium acetate dihydrate, the most common form of cadmium acetate, varies significantly across different solvents. The following tables summarize the available quantitative and qualitative solubility data to facilitate solvent selection for experimental work.

Table 1: Quantitative Solubility of Cadmium Acetate Dihydrate

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) |

| Water | H₂O | 18.02 | 20 | 34.7 |

| Ethanol | C₂H₅OH | 46.07 | 15 | 2.11 (anhydrous) |

| Ethanol | C₂H₅OH | 46.07 | 68.9 | 3.95 (anhydrous) |

Table 2: Qualitative Solubility of Cadmium Acetate Dihydrate

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility Description |

| Methanol | CH₃OH | 32.04 | Soluble |

| Acetic Acid | CH₃COOH | 60.05 | Very Soluble |

| Acetone | C₃H₆O | 58.08 | Slightly Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not readily available |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for this procedure.

Materials:

-

Cadmium Acetate Dihydrate

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm pore size)

-

Apparatus for quantitative analysis (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of cadmium acetate dihydrate to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved solid particles.

-

Quantification: Accurately weigh the filtered solution. Dilute the solution as necessary with the appropriate solvent. Analyze the concentration of cadmium in the diluted solution using a calibrated analytical instrument.

-

Calculation: Calculate the solubility of cadmium acetate dihydrate in the solvent in grams per 100 mL using the determined concentration and the weight of the filtered solution.

Cellular Signaling Pathways Affected by Cadmium

For professionals in drug development, understanding the toxicological profile of a compound is paramount. Cadmium acetate, as a source of cadmium ions (Cd²⁺), can significantly disrupt key cellular signaling pathways. This interference is a primary mechanism of its toxicity.

Interference with Calcium Signaling

Cadmium ions share physicochemical similarities with calcium ions (Ca²⁺), allowing them to enter cells through calcium channels. Once inside, Cd²⁺ can interfere with calcium-dependent signaling pathways by competing with Ca²⁺ for binding sites on calcium-sensing proteins like calmodulin. This disruption can lead to altered cellular responses, including apoptosis and dysregulation of gene expression.

Induction of Oxidative Stress and Activation of Stress-Response Pathways

Cadmium is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This increase in ROS can damage cellular components, including lipids, proteins, and DNA. In response to this stress, several signaling pathways are activated, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and p53 pathways. While these pathways are initially protective, chronic activation can lead to inflammation, apoptosis, and carcinogenesis.

A Technical Guide to Cadmium Acetate Hydrate for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of cadmium acetate hydrate's chemical properties, biological effects, and the experimental methodologies to study them is crucial. This technical guide provides an in-depth overview of Cadmium(2+);acetate;hydrate, focusing on its physicochemical data, toxicological pathways, and detailed experimental protocols.

Physicochemical Data

Cadmium acetate exists in both anhydrous and hydrated forms. The dihydrate is the most common form. The following table summarizes the key quantitative data for these forms.

| Property | Cadmium Acetate Anhydrous | Cadmium Acetate Dihydrate | Cadmium Acetate Hydrate (General) |

| CAS Number | 543-90-8 | 5743-04-4 | 89759-80-8 |

| Molecular Formula | C₄H₆CdO₄ | C₄H₁₀CdO₆ | (CH₃CO₂)₂Cd · xH₂O |

| Molecular Weight | 230.50 g/mol | 266.53 g/mol | 230.50 g/mol (anhydrous basis) |

Toxicological Profile: Mechanisms of Action

Cadmium acetate is a known toxicant and carcinogen, exerting its effects through a variety of cellular mechanisms. The primary modes of toxicity involve the induction of oxidative stress and apoptosis.

Oxidative Stress

Cadmium, although not a Fenton-like metal, indirectly generates reactive oxygen species (ROS) by displacing redox-active metals, depleting cellular antioxidants like glutathione (GSH), and inhibiting antioxidant enzymes. This surge in ROS leads to lipid peroxidation, protein damage, and DNA damage, ultimately compromising cellular integrity.

Apoptosis (Programmed Cell Death)

Cadmium acetate is a potent inducer of apoptosis in various cell types. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases, which are the executioners of apoptosis.

Signaling Pathways

The cellular response to cadmium acetate involves a complex network of signaling pathways. Understanding these pathways is critical for elucidating its mechanism of toxicity and for developing potential therapeutic interventions.

Cadmium-Induced Apoptosis Signaling

Cadmium exposure triggers a signaling cascade leading to programmed cell death. This involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Cadmium-induced intrinsic apoptosis pathway.

Cadmium-Induced Oxidative Stress and MAPK Signaling

Cadmium-induced oxidative stress activates several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. The activation of MAPKs such as p38 and JNK can further contribute to the apoptotic response.

Cadmium-induced oxidative stress and MAPK signaling.

Experimental Protocols

To investigate the effects of cadmium acetate, researchers employ a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of cadmium acetate on a specific cell line.

Materials:

-

Cell line of interest (e.g., HepG2, SH-SY5Y)

-

Complete cell culture medium

-

Cadmium acetate dihydrate

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well plates

-

Multichannel pipette

-

Plate reader

Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Cadmium Acetate Treatment:

-

Prepare a stock solution of cadmium acetate dihydrate in sterile water or PBS.

-

Prepare serial dilutions of cadmium acetate in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of cadmium acetate. Include a vehicle control (medium without cadmium acetate).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Cytotoxicity Assay (MTT Assay Example):

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of cadmium acetate that causes 50% inhibition of cell viability).

-

In Vivo Acute Toxicity Study in Mice

Objective: To evaluate the acute toxicity of cadmium acetate in a murine model.

Materials:

-

Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

-

Cadmium acetate dihydrate

-

Sterile saline solution (0.9% NaCl)

-

Animal balance

-

Gavage needles

-

Syringes

-

Equipment for blood collection and tissue harvesting

Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week before the experiment.

-

Randomly divide the animals into a control group and several treatment groups (at least 3-4 dose levels). A typical group size is 5-10 animals.

-

-

Dose Preparation and Administration:

-

Dissolve cadmium acetate dihydrate in sterile saline to the desired concentrations.

-

Administer a single dose of cadmium acetate to the treatment groups via oral gavage or intraperitoneal injection. The control group receives only the vehicle (saline). Doses can range from a few mg/kg to higher levels depending on the study's objective.

-

-

Observation and Monitoring:

-

Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality at regular intervals for up to 14 days.

-

Record body weights daily.

-

-

Sample Collection:

-

At the end of the observation period, euthanize the animals.

-

Collect blood samples for biochemical analysis (e.g., liver and kidney function tests).

-

Harvest organs (e.g., liver, kidneys, spleen) for histopathological examination and measurement of cadmium accumulation.

-

-

Data Analysis:

-

Analyze the data for significant differences in mortality, clinical signs, body weight changes, and biochemical and histopathological parameters between the control and treatment groups.

-

Calculate the LD50 (the dose that is lethal to 50% of the animals) if applicable.

-

Experimental Workflow for In Vivo Study

Workflow for an in vivo acute toxicity study.

This technical guide provides a foundational understanding of cadmium acetate hydrate for research and development purposes. Adherence to detailed and standardized protocols is essential for obtaining reliable and reproducible data. Researchers should always consult relevant safety data sheets and institutional guidelines when handling cadmium compounds.

Methodological & Application

Application Notes and Protocols: Cadmium Acetate Hydrate as a Precursor for Cadmium Sulfide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of cadmium sulfide (CdS) nanoparticles using cadmium acetate hydrate as a precursor. Detailed protocols for common synthesis methods, characterization techniques, and potential applications in drug development are outlined.

Introduction

Cadmium sulfide (CdS) nanoparticles are semiconductor quantum dots with unique optical and electronic properties, making them valuable in various biomedical applications, including bioimaging, biosensing, and drug delivery.[1][2][3][4] The synthesis of CdS nanoparticles often employs cadmium acetate hydrate as a cadmium source due to its solubility and reactivity. This document details the synthesis of CdS nanoparticles from cadmium acetate hydrate, their characterization, and their potential applications in the pharmaceutical and biotechnology sectors.

Synthesis of Cadmium Sulfide Nanoparticles

Several methods can be employed to synthesize CdS nanoparticles using cadmium acetate as the precursor. The choice of method can influence the size, shape, and surface chemistry of the resulting nanoparticles, which in turn affects their properties and applications.[1][2]

Common Synthesis Methods

A variety of techniques exist for the synthesis of CdS nanoparticles, including chemical precipitation, mechanochemical synthesis, and microwave-assisted synthesis.[2][5] Chemical precipitation is a widely used, simple, and cost-effective method.[6][7] Mechanochemical synthesis offers a solvent-free and environmentally friendly alternative.[5] Microwave-assisted synthesis provides rapid and uniform heating, leading to the formation of nanoparticles with a narrow size distribution.[2]

Table 1: Comparison of Synthesis Methods for CdS Nanoparticles using Cadmium Acetate Precursor

| Synthesis Method | Precursors | Capping/Stabilizing Agent | Typical Reaction Conditions | Resulting Nanoparticle Size | Key Advantages |

| Chemical Precipitation | Cadmium acetate, Sodium sulfide | Thioglycerol, Starch | Room temperature, aqueous solution | 15 - 85 nm | Simple, inexpensive, scalable[6][8][9] |

| Mechanochemical | Cadmium acetate, Sodium sulfide | None | Room temperature, solid-state milling | 4 - 18 nm | Solvent-free, environmentally friendly, rapid[5] |

| Microwave-Assisted | Cadmium acetate, Thioacetamide | Not always required | Elevated temperature (e.g., 150°C), short reaction time | 8 - 10 nm | Rapid, uniform heating, narrow size distribution[2][4] |

| Solvothermal | Cadmium acetate, Thioacetamide | Propylene glycol | High temperature and pressure | ~12 nm | High crystallinity, control over morphology[10] |

Experimental Protocols

Protocol 1: Chemical Precipitation Synthesis of CdS Nanoparticles

This protocol describes a simple aqueous precipitation method to synthesize CdS nanoparticles.

Materials:

-

Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Thioglycerol (as a capping agent)[11]

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of cadmium acetate by dissolving the appropriate amount in 25 mL of ethanol. Stir the solution for 2 hours to ensure complete dissolution.[11]

-

Add a capping agent, such as thioglycerol, to the cadmium acetate solution and stir for an additional 2 hours.[11]

-

Separately, prepare a 0.1 M aqueous solution of sodium sulfide.

-

Slowly add the sodium sulfide solution dropwise to the cadmium acetate solution under constant stirring.

-

A yellow precipitate of CdS nanoparticles will form immediately. Continue stirring the reaction mixture for 3 hours at room temperature.[8]

-

Collect the precipitate by centrifugation.

-

Wash the resulting CdS nanoparticles with ethanol and acetone to remove any unreacted precursors and byproducts.[8]

-

Dry the purified nanoparticles at room temperature.

Protocol 2: Mechanochemical Synthesis of CdS Nanoparticles

This protocol outlines a solvent-free method for synthesizing CdS nanoparticles.

Materials:

-

Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Equipment:

-

Planetary ball mill

Procedure:

-

Weigh stoichiometric amounts of cadmium acetate dihydrate and sodium sulfide nonahydrate.[5]

-

Place the precursors into the milling chamber of a planetary ball mill.

-

Mill the mixture at a rotational speed of 550 rpm. The ball-to-powder ratio should be approximately 37.[5]

-

Milling is carried out under an air atmosphere for a short processing time.[5]

-

After milling, the resulting powder is the CdS nanoparticles.

Characterization of Cadmium Sulfide Nanoparticles

The synthesized CdS nanoparticles should be characterized to determine their size, morphology, crystal structure, and optical properties.

Table 2: Common Characterization Techniques for CdS Nanoparticles

| Technique | Information Obtained |

| UV-Visible (UV-Vis) Spectroscopy | Determination of the optical absorption properties and estimation of the band gap energy, which can be correlated to particle size.[1][12] |

| X-ray Diffraction (XRD) | Identification of the crystal structure (e.g., cubic zinc blende or hexagonal wurtzite) and estimation of the average crystallite size using the Scherrer equation.[12][13] |

| Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle size, shape, and morphology.[1][13] |

| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology and size of the nanoparticles.[1][13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups on the nanoparticle surface, confirming the presence of capping agents.[1][13] |

Applications in Drug Development

CdS nanoparticles have emerged as promising candidates for various applications in drug development due to their unique properties.[2][3]

-

Bioimaging and Diagnostics: The fluorescent properties of CdS quantum dots make them excellent probes for in vitro and in vivo imaging of cells and tissues.[2][3]

-

Drug Delivery: The surface of CdS nanoparticles can be functionalized to attach drugs, enabling targeted delivery to specific cells or tissues, which can enhance therapeutic efficacy and reduce side effects.[2]

-

Anticancer and Antimicrobial Agents: Studies have shown that CdS nanoparticles exhibit cytotoxic activity against cancer cell lines and antimicrobial properties against various pathogens.[2][14]

The development of CdS nanoparticles for these applications requires careful control over their synthesis to produce particles with the desired size, stability, and surface chemistry to ensure biocompatibility and minimize toxicity.[2][15]

Visualizing the Workflow

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of CdS nanoparticles using cadmium acetate hydrate as a precursor.

Caption: Workflow for CdS nanoparticle synthesis and characterization.

Logical Relationship of Nanoparticle Properties and Applications

The properties of the synthesized CdS nanoparticles directly influence their suitability for different applications in drug development.

Caption: Relationship between nanoparticle properties and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shop.nanografi.com [shop.nanografi.com]

- 5. Sustainable Synthesis of Cadmium Sulfide, with Applicability in Photocatalysis, Hydrogen Production, and as an Antibacterial Agent, Using Two Mechanochemical Protocols [mdpi.com]

- 6. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. ijert.org [ijert.org]

- 9. Cadmium Sulfide Nanoparticles: Synthesis, Characterization, and Antimicrobial Study [ouci.dntb.gov.ua]

- 10. Synthesis and characterization of cadmium sulfide nanocrystals in the presence of a new sulfur source via a simple solvothermal method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. svuijm.journals.ekb.eg [svuijm.journals.ekb.eg]

- 15. bohrium.com [bohrium.com]

Application Notes and Protocols: Synthesis of CdSe Quantum Dots Using Cadmium Acetate Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Cadmium Selenide (CdSe) quantum dots (QDs) utilizing cadmium acetate as a precursor. The methodologies outlined are suitable for producing high-quality quantum dots for a range of applications, including bioimaging, sensing, and as vehicles for drug delivery.

Introduction

Cadmium Selenide (CdSe) quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, most notably size-dependent photoluminescence.[1] This tunable fluorescence, coupled with their high quantum yield and photostability, makes them invaluable tools in biomedical research and drug development.[2] The use of cadmium acetate as a precursor offers a safer alternative to highly toxic organometallic cadmium sources like dimethylcadmium.[3] This document details the synthesis, characterization, and a key application of CdSe QDs in cancer therapy.

Data Presentation

The following tables summarize the key quantitative parameters from various synthesis protocols for CdSe quantum dots using cadmium acetate. These tables are intended to provide a comparative overview to aid in the selection and optimization of a synthesis method.

Table 1: Cadmium Precursor Solution Preparation

| Component | Amount | Role | Reference |

| Cadmium Acetate Dihydrate | 53 mg | Cadmium Source | [4] |

| Oleic Acid | 0.6 mL | Ligand/Stabilizer | [4] |

| 1-Octadecene (ODE) | 5.5 mL | Solvent | [4] |

Table 2: Selenium Precursor Solution Preparation

| Component | Amount | Role | Reference |

| Selenium Powder | 99 mg | Selenium Source | [4] |

| Trioctylphosphine (TOP) | 5.5 mL | Solvent/Ligand | [4] |

Table 3: Reaction Conditions and Resulting Quantum Dot Properties

| Reaction Temperature (°C) | Reaction Time | Resulting QD Diameter (nm) | Emission Peak (nm) | Reference |

| 165 | 7 min | 1.82 - 2.39 | 465 - 530 | [4] |

| 240 | - | ~3.5 | ~585 | [4] |

| 270 | - | ~4.7 | ~610 | [4] |

| 300 | - | ~5.8 | ~630 | [4] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of CdSe quantum dots based on a common hot-injection method.

Materials and Equipment

-

Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)

-

Selenium (Se) powder

-

1-Octadecene (ODE)

-

Oleic Acid (OA)

-

Trioctylphosphine (TOP)

-

Methanol

-

Toluene

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Condenser

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Schlenk line for inert atmosphere (Nitrogen or Argon)

-

UV-Vis spectrophotometer

-

Fluorometer

Protocol 1: Synthesis of CdSe Quantum Dots

This protocol is adapted from a widely used method for producing high-quality CdSe quantum dots.

1. Preparation of Selenium Precursor:

-

In a glovebox or under an inert atmosphere, dissolve 99 mg of Selenium powder in 5.5 mL of Trioctylphosphine (TOP).

-

Stir the mixture at room temperature until the selenium powder is completely dissolved, forming a clear, colorless solution.

2. Preparation of Cadmium Precursor:

-

In a 100 mL three-neck flask, combine 53 mg of cadmium acetate dihydrate, 0.6 mL of oleic acid, and 5.5 mL of 1-octadecene.[4]

-

Heat the mixture to 150°C under a nitrogen or argon flow with vigorous stirring.

-

Maintain this temperature for 30 minutes to form the cadmium-oleate complex, resulting in a clear, colorless solution.

3. Growth of CdSe Quantum Dots:

-

After the cadmium precursor solution is clear, increase the temperature to the desired growth temperature (e.g., 240-300°C).

-

Once the temperature has stabilized, rapidly inject the selenium precursor solution into the hot cadmium precursor solution with vigorous stirring.

-

The color of the solution will change almost instantaneously, indicating the nucleation of CdSe quantum dots.

-

The size of the quantum dots will increase with reaction time. Aliquots can be taken at different time points to obtain quantum dots of various sizes and corresponding emission colors.

4. Isolation and Purification:

-

To stop the growth, cool the reaction mixture to room temperature.

-

Add an excess of methanol to precipitate the quantum dots.

-

Centrifuge the mixture and discard the supernatant.

-

Re-disperse the quantum dot precipitate in a non-polar solvent like toluene.

-

Repeat the precipitation and re-dispersion steps two more times to remove any unreacted precursors and excess ligands.

-

The final purified quantum dots can be stored as a colloidal solution in a non-polar solvent.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for CdSe quantum dot synthesis.

Application in Cancer Therapy: ROS-Mediated Apoptosis

CdSe quantum dots have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[4][5] This process involves the uptake of the quantum dots by the cancer cells, followed by the light-induced or inherent generation of ROS, which in turn triggers a cascade of events leading to programmed cell death.

Caption: ROS-mediated apoptosis signaling pathway.

Application in Drug Delivery

CdSe quantum dots can be functionalized to act as carriers for targeted drug delivery.[6] Their bright fluorescence allows for the tracking of the drug delivery vehicle within cells and tissues. For instance, doxorubicin, a common chemotherapy drug, can be conjugated to the surface of CdSe QDs.[7] The quantum dots can be further modified with targeting ligands, such as antibodies or folic acid, to specifically bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing systemic toxicity.[8] The release of the drug can be triggered by the acidic environment of the tumor or by external stimuli like light.[9]

References

- 1. youtube.com [youtube.com]

- 2. Advancing Cancer Therapy with Quantum Dots and Other Nanostructures: A Review of Drug Delivery Innovations, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CdSe Quantum Dots You Don’t Want to Miss – CD Bioparticles Blog [cd-bioparticles.com]

- 4. Chemically synthesized CdSe quantum dots induce apoptosis in AGS gastric cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemically synthesized CdSe quantum dots inhibit growth of human lung carcinoma cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum dots as a platform for nanoparticle drug delivery vehicle design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Quantum Dots: An Emerging Approach for Cancer Therapy [frontiersin.org]

- 9. Doxorubicin conjugated carbon dots as a drug delivery system for human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for preparing cadmium acetate stock solutions for experiments

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of cadmium acetate stock solutions for use in experimental settings. Cadmium acetate is a soluble source of cadmium ions (Cd²⁺) and is frequently utilized in toxicology studies, nanoparticle synthesis, and as a component in cell culture media for specific experimental models. Due to the high toxicity and carcinogenicity of cadmium compounds, adherence to strict safety protocols is mandatory. This guide outlines the necessary materials, a step-by-step procedure for solution preparation, and critical safety precautions.

Quantitative Data Summary

For accurate and reproducible experimental results, precise preparation of stock solutions is essential. The following table summarizes the key quantitative data for cadmium acetate. The dihydrate form is more commonly used due to its stability.

| Property | Cadmium Acetate (Anhydrous) | Cadmium Acetate (Dihydrate) |

| Chemical Formula | Cd(CH₃COO)₂ | Cd(CH₃COO)₂·2H₂O |

| Molar Mass | 230.50 g/mol [1] | 266.53 g/mol [1] |

| Appearance | Colorless crystals[2] | White crystals[2] |

| Density | 2.341 g/cm³[2] | 2.01 g/cm³[1][2] |

| Melting Point | 255 °C (decomposes)[1][2] | 130 °C (decomposes)[1][2] |

| Solubility in Water | Soluble[1][2] | Very soluble[2][3] |

Experimental Protocol: Preparation of a 1 M Cadmium Acetate Dihydrate Stock Solution

This protocol describes the preparation of 100 mL of a 1 M cadmium acetate dihydrate stock solution. Adjustments to the mass of solute and volume of solvent can be made to achieve the desired concentration and volume.

3.1 Materials

-

Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O) (CAS No: 5743-04-4)[2]

-

High-purity, sterile deionized water

3.2 Equipment

-

Calibrated analytical balance

-

100 mL volumetric flask (Class A)

-

Beaker

-

Magnetic stirrer and stir bar

-

Spatula

-

Weighing paper or boat

-

Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Safety goggles with side shields

-

Chemical-resistant lab coat

-

Certified respiratory protection (e.g., N95 respirator or higher)[4]

-

3.3 Procedure

-

Don PPE: Before handling cadmium acetate, put on all required personal protective equipment.

-

Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

-

Weigh Cadmium Acetate: Carefully weigh 26.65 g of cadmium acetate dihydrate into the tared weighing boat.

-

Dissolution: a. Add approximately 70 mL of deionized water to a beaker containing a magnetic stir bar. b. Place the beaker on a magnetic stirrer and begin stirring at a moderate speed. c. Carefully transfer the weighed cadmium acetate dihydrate into the beaker. d. Allow the solution to stir until the solid is completely dissolved. Cadmium acetate dihydrate is very soluble in water.[2]

-

Final Volume Adjustment: a. Once dissolved, carefully transfer the solution into a 100 mL volumetric flask. b. Rinse the beaker with a small amount of deionized water and add the rinsewater to the volumetric flask to ensure a complete transfer of the solute. c. Bring the final volume to the 100 mL mark with deionized water. d. Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: a. Transfer the stock solution to a clearly labeled, tightly sealed, and appropriate storage container. b. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6] c. The storage area should be locked to restrict access.[6]

Safety Precautions and Waste Disposal

4.1 Health Hazards

-

Toxicity: Cadmium acetate is harmful if swallowed, inhaled, or in contact with skin.[7]

-

Carcinogenicity: Cadmium and its compounds are classified as Group 1 carcinogens by the IARC and are known to cause cancer.[1][8]

-

Organ Damage: Prolonged or repeated exposure may cause damage to the kidneys, lungs, and bones.[9]

4.2 Handling

-

All work with cadmium acetate powder and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[4][5]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly after handling.[8]

4.3 Waste Disposal

-

All cadmium-containing waste, including contaminated labware and solutions, must be disposed of as hazardous waste.[9]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Cadmium waste should be collected in a designated, sealed, and clearly labeled container.

Visualizations

Diagram 1: Experimental Workflow for Cadmium Acetate Stock Solution Preparation

Caption: Workflow for preparing cadmium acetate stock solution.

References

- 1. Cadmium acetate - Sciencemadness Wiki [sciencemadness.org]

- 2. Cadmium acetate - Wikipedia [en.wikipedia.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. carlroth.com [carlroth.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. gelest.com [gelest.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Sol-Gel Synthesis of Cadmium Oxide Nanoparticles from Cadmium Acetate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the sol-gel synthesis of cadmium oxide (CdO) nanoparticles using cadmium acetate as a precursor. It includes a comprehensive experimental protocol, a summary of key quantitative data, and insights into the applications of these nanoparticles, particularly in the context of cancer therapy.

Cadmium oxide nanoparticles are n-type semiconductors that have garnered significant interest due to their unique electronic and optical properties.[1] The sol-gel method offers a versatile and cost-effective approach for synthesizing CdO nanoparticles with controlled size and morphology.[2] This control is crucial for their application in various fields, including as anticancer agents, where nanoparticle characteristics can influence their cytotoxicity and efficacy.

Quantitative Data Summary

The following table summarizes key parameters and results from various studies on the sol-gel synthesis of CdO nanoparticles. This data highlights how different synthesis conditions can influence the final properties of the nanoparticles.

| Precursor | Solvent | pH | Annealing Temperature (°C) | Average Nanoparticle Size (nm) | Optical Band Gap (eV) | Reference |

| Cadmium Acetate Dihydrate | Ethanol & Deionized Water | Not Specified | 400 | 18 | Not Specified | [3] |

| Cadmium Acetate | Ethanol | Not Specified | Not Specified | ~16 | Not Specified | [3] |

| Cadmium Acetate Dihydrate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Cadmium Nitrate Tetrahydrate | Deionized Water | Not Specified | 50 (drying) | 50-100 | 2.2 - 2.5 | [5] |

Experimental Protocol: Sol-Gel Synthesis of CdO Nanoparticles

This protocol details a standard sol-gel method for the synthesis of cadmium oxide nanoparticles using cadmium acetate dihydrate as the precursor.

Materials:

-

Cadmium Acetate Dihydrate (C₄H₆CdO₄·2H₂O)

-

Ethanol (C₂H₅OH)

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH) (for pH adjustment, if necessary)

-

Beakers and magnetic stirrer

-

pH meter

-

Centrifuge

-

Drying oven

-

Furnace for calcination

Procedure:

-

Precursor Solution Preparation: Dissolve a specific molar concentration of cadmium acetate dihydrate in a mixture of ethanol and deionized water. The ratio of ethanol to water can be varied to influence the hydrolysis and condensation rates.

-

Sol Formation: Stir the solution vigorously using a magnetic stirrer at room temperature. This process facilitates the hydrolysis of the cadmium acetate, leading to the formation of a homogeneous sol.

-

Gelation: Continue stirring the sol until a gel is formed. The time required for gelation can vary depending on the concentration of the precursor, the solvent system, and the temperature.

-

Aging: Age the gel at room temperature for a period of time (e.g., 24 hours). This step allows for the completion of the polycondensation reactions and strengthens the gel network.

-

Drying: Dry the aged gel in an oven at a temperature typically between 60°C and 100°C to remove the solvent and other volatile components.

-

Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400°C) for several hours. The calcination process removes organic residues and promotes the crystallization of the cadmium oxide nanoparticles. The resulting product is a fine powder of CdO nanoparticles.

Characterization of Synthesized CdO Nanoparticles

To ensure the successful synthesis and to understand the properties of the CdO nanoparticles, several characterization techniques are employed:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[3]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and size distribution of the nanoparticles.[3]

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and crystallinity.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the Cd-O bond.[4]

-

UV-Visible Spectroscopy: To determine the optical properties of the nanoparticles, including their band gap energy.

Applications in Drug Development: Anticancer Activity

Cadmium oxide nanoparticles have demonstrated significant potential as anticancer agents. Their primary mechanism of action is believed to involve the induction of cytotoxicity in cancer cells through various pathways.

Studies have shown that CdO nanoparticles can induce apoptosis, or programmed cell death, in cancer cells.[6] The key mechanisms contributing to this cytotoxicity include damage to DNA and proteins within the cancer cells.[7] Furthermore, it is suggested that CdO nanoparticles can lead to the generation of reactive oxygen species (ROS), which causes oxidative stress and ultimately leads to cell death. The cytotoxicity of CdO nanoparticles has been evaluated against various cancer cell lines, including HeLa and human colon cancer cells (HT29).[6][8]

The anticancer efficacy of CdO nanoparticles is often dose-dependent, with higher concentrations leading to greater cell death. For instance, in some studies, the IC50 value (the concentration of nanoparticles required to inhibit the growth of 50% of cancer cells) has been determined to be in the microgram per milliliter range.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the sol-gel synthesis and characterization of CdO nanoparticles.

Anticancer Mechanism of CdO Nanoparticles

Caption: Proposed mechanism of anticancer activity of cadmium oxide nanoparticles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cadmium oxide (CdO) nanoparticles–based drug delivery in cancer prevention, prognosis, diagnosis, imaging, screening, treatment and management and its role and application in overcoming drug resistance under synchrotron and synchrocyclotron radiations | International Journal of Advanced Chemistry [sciencepubco.com]

- 3. mkjc.in [mkjc.in]

- 4. dergi-fytronix.com [dergi-fytronix.com]

- 5. researchgate.net [researchgate.net]

- 6. CdO nanoparticles, c‐MWCNT nanoparticles and CdO nanoparticles/c‐MWCNT nanocomposite fibres: in vitro assessment of anti‐proliferative and apoptotic studies in HeLa cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. bohrium.com [bohrium.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cadmium Sulfide Nanoparticles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cadmium sulfide (CdS) nanoparticles, with a primary focus on preventing agglomeration.

Troubleshooting Guide

Problem: My synthesized CdS nanoparticles show significant agglomeration, appearing as large clusters or causing the solution to become turbid and precipitate quickly.

This is a common issue stemming from the high surface energy of nanoparticles, which drives them to aggregate to minimize this energy. The following sections provide potential causes and solutions to achieve a stable, monodisperse colloidal solution.

Q1: What is the most critical factor in preventing CdS nanoparticle agglomeration?

The use of a suitable capping agent or stabilizer is the most crucial factor in preventing agglomeration.[1] Capping agents are molecules that adsorb to the surface of the nanoparticles as they form, providing a protective layer that prevents them from sticking together.[1] This stabilization can occur through two primary mechanisms:

-

Steric Hindrance: Large molecules, typically polymers, create a physical barrier around the nanoparticles.

-

Electrostatic Repulsion: Charged molecules adsorb to the nanoparticle surface, creating a repulsive force between particles.

Q2: I'm not using a capping agent. Which one should I choose?

The choice of capping agent depends on several factors, including the desired particle size, the solvent system (aqueous or organic), and the intended application of the nanoparticles.

Decision Pathway for Capping Agent Selection

The following diagram illustrates a decision-making process for selecting an appropriate capping agent:

Caption: Decision tree for selecting a suitable capping agent.

Q3: My solution is still aggregating even with a capping agent. What else could be wrong?

Several other experimental parameters can influence agglomeration:

-

Concentration of Capping Agent: An insufficient amount of capping agent will not provide complete surface coverage, leading to aggregation. Conversely, an excessive amount can sometimes lead to other issues. It is crucial to optimize the concentration.

-

Precursor Concentration: High concentrations of cadmium and sulfide precursors can lead to very rapid nucleation and growth, overwhelming the capping agent's ability to stabilize the newly formed particles.[2][3] Lowering the precursor concentration generally results in smaller, more stable nanoparticles.[3]

-

pH of the Reaction: The pH affects the surface charge of the nanoparticles and the effectiveness of certain capping agents. For many syntheses, a slightly alkaline pH is optimal.

-

Temperature: Higher temperatures can increase the rate of particle growth and may lead to larger, less stable particles.[4][5] However, in some methods like thermal decomposition, high temperatures are necessary but require careful control.

-

Stirring/Agitation: Inadequate stirring can lead to localized high concentrations of precursors, promoting uncontrolled growth and aggregation. Conversely, overly vigorous stirring can sometimes induce aggregation.[6] Consistent and moderate stirring is generally recommended.

Q4: How does the molar ratio of precursors affect agglomeration?

The molar ratio of the cadmium precursor to the sulfur precursor can influence the size and stability of the resulting nanoparticles. Varying this ratio can affect the reaction kinetics and the availability of surface sites for the capping agent to bind. It is an important parameter to optimize for a given synthesis.[6][7]

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a simple, stable CdS nanoparticle synthesis?

A common and relatively straightforward method is the aqueous chemical precipitation method using a polymer as a capping agent. See the experimental protocol section for a detailed example using Poly(ethylene glycol) (PEG).

Q6: I've heard about "green synthesis." Is this a viable option for preventing agglomeration?

Yes, green synthesis methods utilize natural products like glucose, starch, or plant extracts as capping and reducing agents.[8][9] These methods are often eco-friendly and can be very effective at producing stable nanoparticles.[8] For example, starch has been shown to be a better capping agent than glucose for controlling the crystallite size of CdS nanoparticles.[8]

Q7: Can I prevent agglomeration after the synthesis is complete?

Preventing agglomeration during synthesis is the most effective approach. However, if you have a synthesized solution that is starting to aggregate, you can try:

-

Dilution: Lowering the concentration of nanoparticles can reduce the frequency of collisions and slow down aggregation.

-

Adding more capping agent: This may help to stabilize any exposed surfaces on the nanoparticles.

-

Adjusting the pH: Depending on the capping agent, adjusting the pH might increase the surface charge and electrostatic repulsion.

It is important to note that these are rescue measures and may not be as effective as optimizing the initial synthesis.

Q8: What is surface passivation and can it help with agglomeration?

Surface passivation involves coating the core CdS nanoparticle with a thin shell of another, more stable semiconductor material with a wider bandgap, such as zinc sulfide (ZnS). This creates a "core-shell" nanostructure (CdS/ZnS). This shell passivates surface defects, which can be sites for aggregation, and protects the CdS core from oxidation, leading to more robust and stable nanoparticles.

Workflow for Surface Passivation (CdS/ZnS Core-Shell Synthesis)

Caption: General workflow for the synthesis of CdS/ZnS core-shell nanoparticles.

Quantitative Data

Table 1: Effect of Precursor Concentration on CdS Nanoparticle Size

| Cadmium Precursor (CdCl₂) Concentration | Sulfur Precursor (Na₂S) Concentration | Average Particle Size | Reference |

| 2 mM | 2 mM | ~3.5 nm | [2] |

| 4 mM | 4 mM | 4.6 nm | [2] |

| 8 mM | 8 mM | ~5.5 nm | [2] |

Table 2: Comparison of Capping Agents and Resulting CdS Nanoparticle Size

| Capping Agent | Synthesis Method | Average Particle Size | Reference |

| Thioglycerol | Aqueous Precipitation | < 3 nm | [10] |

| Starch | Green Synthesis | ~20 nm | [8] |

| Glucose | Green Synthesis | ~20 nm | [8] |

| Thiophenol | Chemical Co-precipitation | 13 nm | [11] |

| Artabotrys hexapetalus Leaf Extract | Green Synthesis | 2.5 - 3.8 nm | [9] |

Experimental Protocols

Protocol 1: Synthesis of CdS Nanoparticles using PEG as a Capping Agent

This protocol describes a basic chemical precipitation method for synthesizing stable CdS nanoparticles in an aqueous solution.

Materials:

-

Cadmium chloride (CdCl₂)

-

Sodium sulfide (Na₂S)

-

Poly(ethylene glycol) (PEG), average molecular weight 200

-

Deionized water

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.1 M solution of CdCl₂ in deionized water.

-

Prepare a 0.1 M solution of Na₂S in deionized water.

-

-

Capping Agent Addition:

-

In a beaker, take a specific volume of the 0.1 M CdCl₂ solution.

-

Add PEG to the CdCl₂ solution while stirring. A good starting point is a 1:1 molar ratio of CdCl₂ to PEG.

-

-

Nanoparticle Formation:

-

While vigorously stirring the CdCl₂/PEG solution, add the 0.1 M Na₂S solution dropwise.

-

A yellow precipitate of CdS nanoparticles will form immediately.

-

-

Growth and Stabilization:

-

Continue stirring the solution for 1-2 hours at room temperature to allow for particle growth and stabilization.

-

-

Purification:

-

The resulting solution can be purified by centrifugation. Centrifuge the solution, discard the supernatant, and re-disperse the nanoparticle pellet in deionized water. Repeat this process 2-3 times to remove unreacted precursors and excess PEG.

-

General Synthesis and Troubleshooting Workflow

Caption: A general workflow for CdS nanoparticle synthesis and troubleshooting.

Protocol 2: Basic Procedure for ZnS Shelling of CdS Nanoparticles

This protocol outlines the general steps for creating a ZnS shell on pre-synthesized CdS nanoparticles to improve stability.

Materials:

-

Pre-synthesized, purified CdS nanoparticle dispersion

-

Zinc acetate (Zn(CH₃COO)₂)

-

Sodium sulfide (Na₂S)

-

Deionized water

Procedure:

-

Prepare CdS Core Dispersion:

-

Take a known amount of your purified CdS nanoparticle dispersion and place it in a three-neck flask.

-

-

Prepare Shell Precursor Solutions:

-

Prepare dilute aqueous solutions of zinc acetate (e.g., 0.01 M) and sodium sulfide (e.g., 0.01 M).

-

-

Reaction Setup:

-

Heat the CdS dispersion to a moderate temperature (e.g., 60-80°C) under constant stirring.

-

-

Shell Growth:

-

Using separate syringe pumps, slowly and simultaneously inject the zinc acetate and sodium sulfide solutions into the heated CdS dispersion over a period of 1-2 hours. A slow injection rate is critical to ensure uniform shell growth and prevent the formation of separate ZnS nanoparticles.

-

-

Annealing:

-

After the injection is complete, allow the solution to stir at the reaction temperature for another hour to anneal the shell.

-

-

Purification:

-

Cool the solution to room temperature. Purify the resulting CdS/ZnS core-shell nanoparticles using centrifugation, similar to the method described in Protocol 1.

-

References

- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of CdSe Quantum Dots with Cadmium Acetate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cadse Selenide (CdSe) quantum dots using cadmium acetate as a precursor.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of CdSe quantum dots, offering potential causes and solutions to help you control the size and morphology of your nanocrystals.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Broad Size Distribution (Polydispersity) | 1. Incomplete mixing of precursors: Slow or inefficient mixing upon injection can lead to multiple nucleation events over time. 2. Temperature fluctuations: Unstable reaction temperature can affect nucleation and growth rates, broadening the size distribution. 3. Impure precursors or solvents: Contaminants can interfere with ligand binding and crystal growth. | 1. Rapid Injection: Ensure swift and vigorous injection of the selenium precursor into the hot cadmium precursor solution to promote a single, rapid nucleation event.[1] 2. Temperature Control: Use a reliable heating mantle and temperature controller to maintain a stable reaction temperature.[2] 3. High-Purity Reagents: Use high-purity cadmium acetate, selenium, and solvents to minimize side reactions. |

| No Quantum Dot Formation or Low Yield | 1. Reaction temperature is too low: Insufficient thermal energy to overcome the activation barrier for nucleation. 2. Inactive precursors: Selenium precursor may not be fully dissolved or reactive. Cadmium precursor may not have formed the correct complex. 3. Incorrect ligand-to-cadmium ratio: Insufficient oleic acid may not effectively stabilize the cadmium precursor. | 1. Increase Temperature: Gradually increase the reaction temperature. Typical synthesis temperatures range from 130°C to 270°C.[3][4][5] 2. Precursor Preparation: Ensure the selenium powder is completely dissolved in trioctylphosphine (TOP), warming gently if necessary.[1] Confirm that the cadmium acetate has formed a clear solution with oleic acid and the solvent. 3. Optimize Ligand Concentration: Adjust the oleic acid concentration. A common starting point is a 2:1 molar ratio of oleic acid to cadmium acetate. |

| Uncontrolled Growth (Oswald Ripening) | 1. Prolonged reaction time at high temperature: Larger particles grow at the expense of smaller ones, leading to a broader size distribution and a red-shift in emission over time. 2. Insufficient ligand coverage: Not enough capping ligands to stabilize the surface of the growing nanocrystals. | 1. Control Reaction Time: Withdraw aliquots at specific time intervals to monitor the growth and stop the reaction when the desired size is reached by cooling the reaction mixture.[1] 2. Increase Ligand Concentration: Add more oleic acid or other capping agents like oleylamine to the reaction mixture to passivate the quantum dot surface.[3] |

| Irregular or Non-Spherical Morphology | 1. Anisotropic growth: Preferential growth along certain crystal facets, which can be influenced by the choice of ligands and precursors.[6] 2. High monomer concentration: Can lead to kinetically driven growth, favoring rod-like or other non-spherical shapes.[6] | 1. Ligand Engineering: The addition of certain ligands can influence the final shape. For example, phosphonic acids have been used to achieve high-quality zinc blende structures.[2] 2. Adjust Precursor Concentration: Lowering the initial concentration of cadmium and selenium precursors can favor more isotropic growth.[7] |

Frequently Asked Questions (FAQs)

Q1: How does the reaction temperature affect the size of the CdSe quantum dots?

A1: The reaction temperature is a critical parameter for controlling the size of CdSe quantum dots. Generally, higher reaction temperatures lead to faster growth rates and larger quantum dots.[8][9] Lower temperatures result in slower growth, allowing for the isolation of smaller quantum dots.[4] The choice of temperature depends on the desired emission color, with higher temperatures producing redder (larger) quantum dots and lower temperatures yielding bluer (smaller) ones.[10]

Q2: What is the role of oleic acid in the synthesis of CdSe quantum dots?

A2: Oleic acid serves as a capping agent or surfactant in the synthesis. It binds to the surface of the growing CdSe nanocrystals, preventing their aggregation and controlling their growth rate.[3] The carboxylate group of oleic acid coordinates with the cadmium ions on the quantum dot surface, providing stability in the nonpolar solvent.

Q3: Can I control the size of the quantum dots by varying the reaction time?

A3: Yes, reaction time is a key parameter for size control. After the initial nucleation event, the quantum dots will continue to grow as long as the reaction is maintained at a high temperature.[1] By taking samples at different time points, you can obtain quantum dots of varying sizes and, consequently, different emission colors.[10] Shorter reaction times yield smaller quantum dots, while longer times result in larger ones.

Q4: My quantum dots have a very broad emission peak. What could be the cause?

A4: A broad emission peak is typically indicative of a wide size distribution of the quantum dots. This can be caused by several factors, including a slow injection of precursors, poor temperature control, or Oswald ripening (where larger particles grow at the expense of smaller ones). To achieve a narrower emission peak, focus on achieving a single, rapid nucleation event followed by controlled growth.[11]

Q5: How can I purify the synthesized CdSe quantum dots?

A5: Purification is essential to remove unreacted precursors, excess ligands, and byproducts. A common method is precipitation and redispersion. This typically involves adding a polar solvent (like methanol or acetone) to the nonpolar reaction mixture (containing hexane or toluene) to cause the quantum dots to precipitate. The precipitate can then be separated by centrifugation, and the purified quantum dots can be redispersed in a nonpolar solvent. This process may need to be repeated several times.[5]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of CdSe Quantum Dots

This protocol is adapted from a procedure developed for undergraduate chemistry laboratories and is suitable for producing a range of quantum dot sizes with visible luminescence.[3][4]

Materials:

-

Cadmium acetate dihydrate (Cd(Ac)₂·2H₂O)

-

Oleic acid

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Oleylamine (optional, for improved spectral quality)

Procedure:

-

Preparation of Selenium Precursor: In a fume hood, dissolve 99 mg of Se powder in 5.5 mL of TOP in a 25 mL round-bottom flask with magnetic stirring.

-

Preparation of Cadmium Precursor: In a separate 25 mL round-bottom flask, combine 53 mg of cadmium acetate dihydrate, 0.6 mL of oleic acid, and 5.5 mL of 1-octadecene. Heat the mixture to 130°C while stirring until the solution is clear.

-

Growth Solution: For a higher quality synthesis, prepare a growth solution containing 10 mL of 1-octadecene and 0.67 mL of oleylamine in a three-neck flask equipped with a condenser and a thermocouple. Heat this solution to 165°C.

-

Injection and Growth: Simultaneously and rapidly inject 1 mL of the cadmium precursor solution and 1 mL of the selenium precursor solution into the hot growth solution with vigorous stirring.

-

Monitoring Growth: Start a timer immediately after injection. Withdraw small aliquots (approximately 1 mL) of the reaction mixture at various time intervals (e.g., 15s, 30s, 1 min, 2 min, 5 min, 10 min). Quench the growth by cooling the aliquots to room temperature.

-

Characterization: Analyze the absorption and emission spectra of the withdrawn aliquots to observe the size-dependent optical properties.

Quantitative Data Summary

The following table summarizes the relationship between reaction time and the resulting quantum dot size and emission properties based on typical results from the low-temperature synthesis protocol.

| Reaction Time (minutes) | Emission Maximum (nm) | Estimated Diameter (nm) |

| 1.5 | ~500 | ~2.1 |

| 3.0 | ~540 | ~2.5 |

| 6.5 | ~580 | ~3.0 |

| 10.0 | ~610 | ~3.5 |

Note: These values are illustrative and can vary based on specific reaction conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of CdSe quantum dots.

Controlling Quantum Dot Size

References

- 1. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Synthesis, Surface Studies, Composition and Structural Characterization of CdSe, Core/Shell, and Biologically Active Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.esrgroups.org [journal.esrgroups.org]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Reaction Temperature for Cadmium Acetate Decomposition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction temperature for the thermal decomposition of cadmium acetate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary solid product of cadmium acetate decomposition in the presence of air?

The primary solid product from the thermal decomposition of cadmium acetate in an air atmosphere is cadmium oxide (CdO).[1]

Q2: At what temperature does cadmium acetate dihydrate begin to lose its water of crystallization?

Cadmium acetate dihydrate typically begins to dehydrate, losing its water molecules, at approximately 130°C. This process occurs in two stages, with the formation of an intermediate monohydrate species before becoming anhydrous.

Q3: What are the gaseous byproducts of cadmium acetate decomposition in an air atmosphere?

In the presence of air, the decomposition of cadmium acetate yields acetone and carbon dioxide as the primary gaseous products.[2] Acetic acid vapors may also be evolved.[3]

Q4: How does the decomposition atmosphere affect the final products?

The surrounding atmosphere significantly influences the decomposition pathway. In an air or oxidizing atmosphere, the final solid product is cadmium oxide (CdO). In an inert atmosphere, such as helium or nitrogen, the decomposition can proceed through the formation of intermediate products like metallic cadmium (Cd) and cadmium carbonate (CdCO3), which then oxidize to form CdO at higher temperatures.

Q5: What is the melting point of anhydrous cadmium acetate?

Anhydrous cadmium acetate melts at approximately 255-256°C, and decomposition often commences around this temperature.

Troubleshooting Guide

Q1: My final product is not pure cadmium oxide. What could be the cause?

Incomplete decomposition is a likely cause. This can occur if the final temperature is too low or the heating time is insufficient. Ensure that the temperature is maintained at or above 380°C to facilitate complete decomposition to CdO in an air atmosphere. Another possibility, particularly in an inert atmosphere, is the formation of stable intermediates like cadmium carbonate. A final heating step in the presence of air can help convert these intermediates to the oxide.

Q2: The TGA curve shows overlapping weight loss steps. How can I improve the resolution?

Overlapping dehydration and decomposition steps in a thermogravimetric analysis (TGA) curve can often be resolved by using a slower heating rate. A slower rate provides more time for each distinct process to complete before the next one begins, resulting in better separation of the weight loss events. A heating rate of 3°C per minute is often recommended for good resolution. Additionally, using a smaller sample size can improve heat transfer and lead to sharper transitions.

Q3: I am observing inconsistent decomposition temperatures between experiments. What could be the reason?

Inconsistent decomposition temperatures can be attributed to several factors:

-

Heating Rate: As the heating rate increases, the observed decomposition temperature will also increase. Ensure a consistent heating rate is used across all experiments for comparable results.

-

Sample Mass and Packing: Variations in sample mass and how it is packed in the crucible can affect heat transfer and the diffusion of gaseous products, leading to shifts in the decomposition temperature.

-

Atmosphere: The composition and flow rate of the purge gas must be kept constant, as the atmosphere has a significant impact on the decomposition mechanism and temperature.

Q4: The final mass of my product is lower than theoretically expected for CdO. Why might this be?

If the decomposition is carried out in an inert atmosphere, a portion of the intermediate metallic cadmium may vaporize before it can be oxidized to CdO, leading to a lower final mass. The rate of this vaporization is dependent on the heating rate.

Data Presentation

The following table summarizes the key temperature ranges for the thermal decomposition of cadmium acetate dihydrate in an air atmosphere.

| Parameter | Temperature Range (°C) | Notes |

| Dehydration (loss of H₂O) | ~ 130 - 230 | Occurs in two steps, forming the monohydrate as an intermediate. |

| Melting of Anhydrous Cd(CH₃COO)₂ | ~ 250 - 256 | Decomposition often begins in this range. |

| Decomposition of Anhydrous Cd(CH₃COO)₂ | ~ 250 - 380 | The main decomposition to CdO occurs in this range. Decomposition is generally complete by 380°C. |

Experimental Protocols

Detailed Methodology for Thermogravimetric Analysis (TGA) of Cadmium Acetate Dihydrate

This protocol outlines the procedure for analyzing the thermal decomposition of cadmium acetate dihydrate using a thermogravimetric analyzer.

1. Instrument Preparation:

- Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

- Select an appropriate crucible, typically alumina or platinum.

- Set the desired atmosphere (e.g., dry air or nitrogen) and flow rate (e.g., 20-50 mL/min).

2. Sample Preparation:

- Accurately weigh 5-10 mg of cadmium acetate dihydrate into the TGA crucible.

- Ensure the sample is evenly spread at the bottom of the crucible to promote uniform heating.

3. TGA Program:

- Equilibrate the sample at a starting temperature of 30°C.

- Ramp the temperature from 30°C to 600°C at a constant heating rate (e.g., 10°C/min). To investigate the effect of heating rate, this can be varied (e.g., 5, 10, 15, 20°C/min).

- Record the mass loss and temperature continuously throughout the experiment.

4. Data Analysis:

- Plot the percentage of mass loss as a function of temperature.

- Determine the onset and completion temperatures for the dehydration and decomposition steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss for each step.

- Calculate the percentage of mass loss for each step and compare it with the theoretical values to identify the corresponding chemical reactions.

Mandatory Visualization

Caption: Experimental workflow for optimizing cadmium acetate decomposition temperature.

Caption: Troubleshooting guide for cadmium acetate decomposition experiments.

References

Troubleshooting poor yield in cadmium-based nanoparticle synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cadmium-based nanoparticles, with a focus on addressing issues related to poor yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of cadmium-based nanoparticles?

A1: The yield of cadmium-based nanoparticle synthesis is a complex interplay of several factors. The most critical parameters include:

-

Precursor Quality and Concentration: The purity of cadmium and chalcogen precursors is paramount. Impurities can interfere with nucleation and growth processes.[1] Precursor concentration directly impacts the availability of monomer units for particle formation.

-

Reaction Temperature: Temperature plays a crucial role in both the nucleation and growth phases of nanoparticle formation.[2] It influences reaction kinetics, precursor decomposition, and the final crystallinity of the nanoparticles.

-

Ligand Concentration and Type: Ligands are essential for stabilizing nanoparticles, preventing aggregation, and controlling their size and shape. The molar ratio of ligands to the cadmium precursor is a key parameter to optimize.

-

Reaction Time: The duration of the synthesis process affects the extent of particle growth and can influence the final yield and size distribution.[3][4][5]

-

Solvent Choice: The solvent system can affect precursor solubility, reaction kinetics, and the effectiveness of ligands.

Q2: How does reaction temperature specifically affect nanoparticle yield?

A2: Reaction temperature has a dual role in nanoparticle synthesis. Initially, a sufficiently high temperature is required to induce the rapid decomposition of precursors, leading to a burst of nucleation. This initial burst is crucial for achieving a high yield of uniformly sized nanoparticles. Following nucleation, the temperature influences the growth of the nanoparticles. While higher temperatures can accelerate the growth rate, excessively high temperatures can lead to broader size distributions and potential Oswald ripening, where larger particles grow at the expense of smaller ones, which may not necessarily increase the overall mass yield. Finding the optimal temperature is therefore a critical step in maximizing yield.

Q3: What is the role of ligands in preventing poor yield?

A3: Ligands, or capping agents, are crucial for achieving a high yield of stable, monodisperse nanoparticles. Their primary roles include:

-

Preventing Aggregation: Ligands bind to the surface of the nanoparticles, creating a protective layer that prevents them from aggregating and precipitating out of the solution.[6] Aggregation is a major cause of low yield as it leads to the formation of large, unusable clusters.

-

Controlling Growth: Ligands can modulate the growth rate of nanoparticles by controlling the diffusion of monomers to the particle surface. This controlled growth helps in achieving a narrow size distribution, which is often correlated with a successful synthesis.

-

Enhancing Colloidal Stability: Ligands ensure that the synthesized nanoparticles remain well-dispersed in the solvent, preventing their loss through precipitation during and after the synthesis.

Q4: Can the order of precursor addition impact the final yield?

A4: Yes, the order and method of precursor addition can significantly impact the final yield, particularly in methods like the hot-injection technique. In a typical hot-injection synthesis, a solution of one precursor (e.g., the chalcogen) is rapidly injected into a hot solution of the other precursor (e.g., the cadmium precursor) and ligands. This rapid injection promotes a burst of nucleation, leading to the formation of a large number of nuclei simultaneously. A slow or dropwise addition might lead to a continuous nucleation process, resulting in a broader size distribution and potentially lower yield of the desired nanoparticle size.

Troubleshooting Guides

Issue 1: Low or No Nanoparticle Yield

| Potential Cause | Recommended Solution |

| Poor Precursor Quality | Use high-purity precursors (≥99%). Impurities can inhibit nucleation. Consider purifying precursors if purity is questionable. |

| Incorrect Reaction Temperature | Optimize the reaction temperature. If the temperature is too low, precursor decomposition and nucleation may be incomplete. If it is too high, it could lead to rapid, uncontrolled growth and aggregation. Perform a series of syntheses at varying temperatures to find the optimal condition. |

| Inadequate Ligand Concentration | Adjust the ligand-to-cadmium molar ratio. Too little ligand will result in nanoparticle aggregation and precipitation. Too much ligand can passivate the precursor and hinder nucleation. Experiment with different ratios to find the optimal balance. |

| Improper Precursor Injection (Hot-Injection Method) | Ensure rapid and complete injection of the second precursor into the hot reaction mixture. A slow injection can lead to a broad size distribution and lower yield. |

| Insufficient Reaction Time | Increase the reaction time to allow for complete precursor conversion and nanoparticle growth. Monitor the reaction progress by taking aliquots at different time points and analyzing their absorption spectra.[3][4][5] |

| Oxygen or Water Contamination | Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of precursors and nanoparticles, which can lead to the formation of undesired byproducts and lower yield. Ensure all solvents and reagents are anhydrous. |

Issue 2: Nanoparticle Aggregation

| Potential Cause | Recommended Solution |

| Insufficient Ligand Coverage | Increase the concentration of the capping ligand. Ensure the chosen ligand has a strong affinity for the nanoparticle surface under the reaction conditions. |

| Inappropriate Solvent | The solvent should provide good solubility for both the precursors and the capped nanoparticles. If the nanoparticles are precipitating, consider a different solvent or a co-solvent system. |

| High Precursor Concentration | Very high precursor concentrations can lead to rapid, uncontrolled growth and subsequent aggregation. Try reducing the initial precursor concentrations. |

| Stirring Issues | In some cases, vigorous mechanical stirring can induce aggregation.[7] If aggregation is observed, try reducing the stirring speed or using a magnetic stirrer with a gentle vortex. |

| Changes in pH (for aqueous synthesis) | The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the ligands. Monitor and control the pH throughout the synthesis. |

Quantitative Data Summary

While precise, universally applicable quantitative data on the yield of cadmium-based nanoparticle synthesis is scarce in the literature, the following tables summarize general trends and some reported data points. Researchers should treat these as starting points for their own optimization experiments.

Table 1: Effect of Reaction Temperature on Nanoparticle Properties

| Temperature (°C) | Observation | Reference |

| 20-80 | In the chemical precipitation of CdS, increasing temperature within this range can lead to an increase in nanoparticle size. | [8][9] |

| 60 | Solvothermal synthesis of CdSe at this temperature showed that reaction time significantly impacts particle size. | [3] |

| 260-330 | Typical temperature range for the nucleation and growth of CdSe quantum dots via the hot-injection method. | [10] |

Table 2: Effect of Precursor Concentration on Nanoparticle Properties

| Precursor | Molar Ratio/Concentration | Observation | Reference |

| CdSO₄ in Chemical Precipitation of CdS | 0.1 M, 0.3 M, 0.5 M | Optimizing the molar concentration of cadmium ions can be used to tune the optoelectronic properties of CdS nanoparticles. | [11] |

| Selenium in Sol-gel Synthesis of CdSe | Increasing Se concentration | A decrease in the band gap energy from 3.27 to 2.79 eV was observed with increasing selenium concentration. | [12] |